Cangrelor is derived from the modification of adenosine triphosphate and acts specifically on the P2Y12 receptor, a key player in platelet activation and aggregation. As a member of the antiplatelet drug class, it provides immediate effects upon administration, making it particularly useful in acute medical situations .
The synthesis of Cangrelor tetrasodium involves several steps, starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process can be summarized as follows:
This multi-step synthesis includes purification stages involving chromatography and lyophilization to ensure product quality.
Cangrelor has a complex molecular structure characterized by multiple functional groups and chiral centers. Its chemical formula is , with a molar mass of approximately 776.35 g/mol .
The structure includes:
These components contribute to its high-affinity binding to the P2Y12 receptor.
Cangrelor's synthesis involves various chemical reactions, including:
Each reaction step must be carefully controlled to maximize yield and purity, with purification often requiring advanced techniques like ion-exchange chromatography .
Cangrelor functions as a reversible antagonist of the P2Y12 receptor, inhibiting adenosine diphosphate-mediated platelet activation. Upon intravenous administration, it rapidly binds to the receptor, preventing platelet aggregation almost completely within minutes. This effect allows for immediate therapeutic action during procedures like coronary interventions .
The pharmacokinetics of Cangrelor reveal:
Cangrelor tetrasodium appears as a white to off-white amorphous solid. Key physical properties include:
Chemical analysis confirms that Cangrelor maintains high purity levels (>99%) post-synthesis through rigorous testing protocols including HPLC (High-Performance Liquid Chromatography) for impurities and degradation products .
Cangrelor's primary application lies in its role as an antiplatelet agent during cardiovascular procedures. It is particularly beneficial for:
Moreover, ongoing research explores additional therapeutic roles for Cangrelor in other thrombotic conditions, potentially expanding its clinical utility beyond current applications .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9